Cas no 1447607-63-7 (2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid)
2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(5-CHLOROPYRIDIN-2-YL)PYRIMIDINE-5-CARBOXYLIC ACID
- 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid
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- Inchi: 1S/C10H6ClN3O2/c11-7-1-2-8(12-5-7)9-13-3-6(4-14-9)10(15)16/h1-5H,(H,15,16)
- InChI Key: ATFJUHULFMCILC-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C=C1)C1N=CC(C(=O)O)=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 256
- XLogP3: 1
- Topological Polar Surface Area: 76
2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029198948-1g |
2-(5-Chloropyridin-2-yl)pyrimidine-5-carboxylic acid |
1447607-63-7 | 95% | 1g |
$819.00 | 2022-04-02 | |
| Chemenu | CM505283-1g |
2-(5-Chloropyridin-2-yl)pyrimidine-5-carboxylicacid |
1447607-63-7 | 97% | 1g |
$764 | 2023-02-02 |
2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid
Introduction to 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic Acid (CAS No. 1447607-63-7)
2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid (CAS No. 1447607-63-7) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their potential in drug discovery and development. The molecule's unique structure, characterized by a pyrimidine ring fused with a pyridine moiety and a carboxylic acid group, makes it a promising candidate for various therapeutic applications.
The CAS No. 1447607-63-7 designation uniquely identifies this compound in chemical databases, ensuring its precise identification and reference in scientific literature. Recent studies have highlighted the compound's potential as a lead molecule in the development of novel anti-cancer agents. Its structure allows for diverse interactions with biological targets, making it a versatile scaffold for further chemical modifications.
2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid exhibits interesting pharmacokinetic properties, including moderate solubility and bioavailability. These characteristics are crucial for its potential use as an orally administered drug. Researchers have explored its ability to inhibit key enzymes and proteins involved in cancer progression, such as kinase enzymes and transcription factors. The incorporation of the chloropyridine group enhances the compound's stability and selectivity, making it a valuable tool in targeted therapy.
Recent advancements in computational chemistry have enabled detailed studies of the compound's interaction with biological targets at the molecular level. For instance, molecular docking studies have revealed that 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid can effectively bind to the active sites of several oncogenic proteins, potentially inhibiting their function. These findings underscore the compound's potential as a lead molecule in anticancer drug development.
The synthesis of CAS No. 1447607-63-7 involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield, making the production process more scalable for preclinical studies. The compound's purity and stability are critical factors in ensuring its reliability as a research tool and potential therapeutic agent.
In terms of applications, 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid has shown promise in preclinical models of cancer. Studies conducted on human cancer cell lines have demonstrated its ability to induce apoptosis and inhibit cell proliferation, suggesting its potential as an anti-cancer agent. Additionally, its selectivity towards cancer cells over normal cells reduces the likelihood of adverse effects, making it a safer option for therapeutic use.
Recent research has also explored the combination of CAS No. 1447607-63-7 with other anti-cancer agents to enhance therapeutic efficacy. Synergistic effects observed in combination therapies suggest that this compound could be part of a multi-drug regimen for treating complex cancers. Furthermore, its ability to modulate signaling pathways involved in tumor metastasis makes it a valuable candidate for addressing advanced stages of cancer.
The development of 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid into a clinical drug requires extensive preclinical testing to evaluate its safety profile and pharmacokinetics. Ongoing studies aim to optimize its bioavailability and reduce potential toxicities through structural modifications. The integration of advanced drug delivery systems, such as nanoparticles or liposomes, is being explored to enhance its therapeutic index.
In conclusion, CAS No. 1447607-63-7, or 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid, represents a significant advancement in the field of anticancer drug discovery. Its unique structure, favorable pharmacokinetic properties, and potent anti-cancer activity position it as a promising candidate for future therapeutic interventions. Continued research into its mechanisms of action and optimization strategies will undoubtedly pave the way for its translation into clinical practice.
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